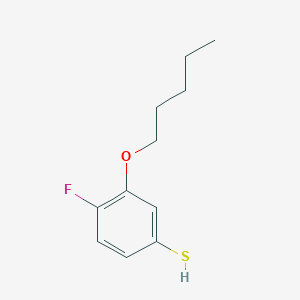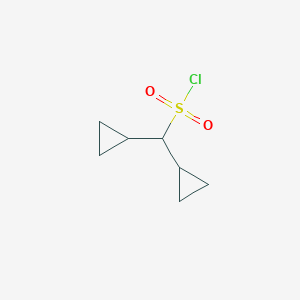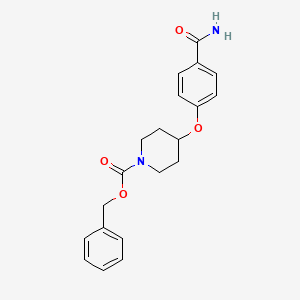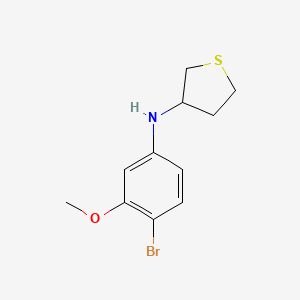
5-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The presence of a fluorophenyl group at the 3-position and a formyl group at the 2-position makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with pyrrole in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol.
Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 3-fluorophenyl is coupled with a pyrrole derivative in the presence of a palladium catalyst . This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 5-(3-Fluorophenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 5-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Potential to bind to certain receptors, influencing cellular signaling pathways.
DNA Interaction: Possible interaction with DNA, leading to changes in gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 3-Fluoroamphetamine
- 3F-α-PHP (1-(3-fluorophenyl)-2-(pyrrolidin-1-yl)-hexan-1-one)
Uniqueness
5-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H8FNO |
|---|---|
Peso molecular |
189.19 g/mol |
Nombre IUPAC |
5-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H8FNO/c12-9-3-1-2-8(6-9)11-5-4-10(7-14)13-11/h1-7,13H |
Clave InChI |
FZMXBEGWZGJKQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=CC=C(N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(3,3-Difluorocyclobutyl)methoxy]azetidine](/img/structure/B13082412.png)
![tert-butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate](/img/structure/B13082431.png)






![1-Phenyl-1'-(pyridin-2-ylmethyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13082470.png)

![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13082494.png)
